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Abstract
ONC213 is a novel, orally bioavailable small molecule belonging to the imipridone class of

compounds, currently under investigation for its potent anti-cancer properties, particularly in

hematological malignancies such as acute myeloid leukemia (AML). This technical guide

provides a comprehensive overview of the discovery, synthesis, and preclinical characterization

of ONC213. It details the compound's mechanism of action as an inhibitor of α-ketoglutarate

dehydrogenase (αKGDH), leading to mitochondrial stress and apoptosis in cancer cells. This

document includes a compilation of key preclinical data, detailed experimental protocols, and

visualizations of the relevant biological pathways and experimental workflows to serve as a

valuable resource for the scientific community.

Discovery and Development
ONC213 is the fourth compound in the imipridone pipeline developed by Oncoceutics, now a

part of Chimerix, Inc.[1][2]. The imipridone class of molecules is characterized by a unique

tricyclic heterocyclic framework and was identified for its potential to target G protein-coupled

receptors involved in cancer signaling.[1] Following the development of its predecessors,

including ONC201, ONC206, and ONC212, ONC213 emerged as a promising candidate with

enhanced potency and a distinct mechanism of action.[1][3]
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The composition of matter for ONC213 and its use in cancer treatment are protected by

patents, with the initial patent issued in the United States providing protection until early 2036.

[1] Preclinical research, notably conducted at the Barbara Ann Karmanos Cancer Institute and

Wayne State University School of Medicine, has been instrumental in elucidating the anti-

leukemic activity of ONC213.[1] These studies have demonstrated its efficacy in various

preclinical models, including patient-derived xenografts, and have highlighted its synergistic

potential with other anti-cancer agents like the BCL-2 inhibitor, venetoclax.[1][4]

Synthesis of ONC213
While the precise, step-by-step synthesis of ONC213 is proprietary, the general synthetic

routes for imipridone derivatives are well-documented in the scientific and patent literature.

These methods typically involve a convergent synthesis strategy.

A common approach to constructing the core imipridone scaffold involves the reaction of

commercially available primary amines with an excess of methyl acrylate, followed by

cyclization using a strong base like sodium hydride to form N-substituted piperidone

carboxylates.[5] Further chemical modifications and condensations are then performed to build

the characteristic angular tricyclic heterocyclic framework of the imipridone class.[6] The

synthesis of various imipridone analogs often involves multi-step pathways to introduce

different substituents on the terminal benzyl groups, allowing for the exploration of structure-

activity relationships.[7] The patent for ONC213, titled "7-BENZYL-4-(2-

METHYLBENZYL)-2,4,6,7,8,9-HEXAHYDROIMIDAZO [1,2-A]PYRIDO [3,4-E]PYRIMIDIN-

5(1H)-ONE, ANALOGS THEREOF, AND SALTS THEREOF AND METHODS FOR THEIR USE

IN THERAPY," provides the foundational chemical structure and claims for a broad range of

related compounds.[1]

Mechanism of Action
ONC213 exerts its anti-cancer effects through a distinct mechanism of action centered on the

disruption of mitochondrial metabolism. The primary target of ONC213 has been identified as

α-ketoglutarate dehydrogenase (αKGDH), a key enzyme in the tricarboxylic acid (TCA) cycle.

[2]

By inhibiting αKGDH, ONC213 triggers a cascade of events within the cancer cell:
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Suppression of Oxidative Phosphorylation (OXPHOS): Inhibition of the TCA cycle leads to a

reduction in mitochondrial respiration and ATP production.[2]

Induction of Mitochondrial Stress: The metabolic disruption causes a mitochondrial stress

response.[2]

Inhibition of Protein Translation: A key consequence of this stress response is the

suppression of de novo protein synthesis.[2]

Downregulation of MCL-1: The inhibition of protein translation leads to a decrease in the

levels of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1).

[2]

Induction of Apoptosis: The reduction in MCL-1 levels sensitizes the cancer cells to

apoptosis, leading to programmed cell death.[2]

This mechanism is particularly effective in cancers that are highly dependent on oxidative

phosphorylation for their energy needs, such as AML.[2]

Preclinical Data
In Vitro Efficacy
ONC213 has demonstrated potent cytotoxic activity against a range of AML cell lines and

primary patient samples.

Cell Line/Sample Type IC50 Range (nM) Notes

AML Cell Lines (n=8) 91.7 – 626.0

72-hour treatment, MTT assay.

Sensitivity did not appear to be

associated with known genetic

lesions.

Primary AML Patient Samples

(n=48)

106.0 – 2173.0 (Median IC50 =

374.2)

72-hour treatment, MTT assay.

Sensitivity appeared

independent of AML subtypes.

Table 1: In Vitro Cytotoxicity of ONC213 in AML[8]
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In Vivo Efficacy and Pharmacokinetics
Preclinical studies in mouse models have demonstrated the in vivo anti-leukemic activity and

favorable pharmacokinetic profile of ONC213.

Parameter Value Animal Model Dosing

Pharmacokinetics

Half-life (t1/2) 4.4 hours BALB/c mice
Single oral dose of 50

mg/kg

Time to Maximum

Concentration (Tmax)
0.5 hours BALB/c mice

Single oral dose of 50

mg/kg

Maximum Plasma

Concentration (Cmax)
1882.5 µg/L (3.77 µM) BALB/c mice

Single oral dose of 50

mg/kg

Efficacy

MV4-11 Xenograft

Increased median

survival from 33 days

(vehicle) to 43.5 days

Immunocompromised

NSGS mice
75 mg/kg, p.o., daily

MV4-11 Xenograft

Nearly doubled

median survival from

33 days (vehicle) to

62 days

Immunocompromised

NSGS mice
125 mg/kg, p.o., daily

Table 2: In Vivo Pharmacokinetics and Efficacy of ONC213[8]

Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of ONC213 on AML cell lines and

primary patient samples.

Cell Plating: Seed AML cells in 96-well plates at a predetermined optimal density (e.g., 0.5-

1.0 x 10^5 cells/mL for cell lines) in a final volume of 100 µL of culture medium.
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Drug Treatment: Add serial dilutions of ONC213 to the wells. Include a vehicle control (e.g.,

DMSO).

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an

additional 4 hours.

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Colony Formation Assay
This assay assesses the effect of ONC213 on the clonogenic potential of leukemia stem and

progenitor cells.

Cell Treatment: Treat primary AML samples with vehicle or ONC213 at desired

concentrations for 48 hours.

Plating in Methylcellulose: Wash the cells and plate them in methylcellulose-based medium

supplemented with appropriate cytokines in 35 mm culture dishes.

Incubation: Incubate the dishes for 10-14 days at 37°C in a humidified 5% CO2 incubator.

Colony Enumeration: Count the number of colonies (defined as aggregates of >40 cells)

using an inverted microscope.

Data Analysis: Compare the number of colonies in the ONC213-treated groups to the vehicle

control.

Western Blot for MCL-1
This protocol is used to detect changes in MCL-1 protein levels following ONC213 treatment.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b13145634?utm_src=pdf-body
https://www.benchchem.com/product/b13145634?utm_src=pdf-body
https://www.benchchem.com/product/b13145634?utm_src=pdf-body
https://www.benchchem.com/product/b13145634?utm_src=pdf-body
https://www.benchchem.com/product/b13145634?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13145634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Lysis: Treat AML cells with ONC213 for the desired time points. Harvest the cells and

lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with a primary antibody against MCL-1

overnight at 4°C. Also, probe for a loading control (e.g., β-actin).

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Densitometry Analysis: Quantify the band intensities to determine the relative change in

MCL-1 levels.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This assay measures the effect of ONC213 on mitochondrial function by assessing the oxygen

consumption rate (OCR).

Cell Seeding: Seed AML cells in a Seahorse XF cell culture microplate at an optimized

density.

Drug Treatment: Treat the cells with ONC213 for the desired duration.

Assay Preparation: Wash the cells and replace the culture medium with Seahorse XF base

medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).
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Seahorse Analysis: Perform a mitochondrial stress test by sequentially injecting oligomycin,

FCCP, and a mixture of rotenone and antimycin A.

Data Acquisition: The Seahorse XF Analyzer measures the OCR at baseline and after each

injection.

Data Analysis: Calculate key parameters of mitochondrial function, including basal

respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Visualizations
Signaling Pathway of ONC213
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Figure 1. Signaling pathway of ONC213 in cancer cells.

Experimental Workflow for In Vitro Efficacy Testing
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Figure 2. Workflow for in vitro evaluation of ONC213.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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